molecular formula C29H26N2O5 B1315917 (2R,6R,7R)-Benzhydryl 7-(4-methylbenzamido)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate CAS No. 68313-81-5

(2R,6R,7R)-Benzhydryl 7-(4-methylbenzamido)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate

Cat. No.: B1315917
CAS No.: 68313-81-5
M. Wt: 482.5 g/mol
InChI Key: AOHGUDVDPXLJEP-VYKTZEHYSA-N
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Description

Chemical Classification and Nomenclature

The compound (2R,6R,7R)-Benzhydryl 7-(4-methylbenzamido)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate belongs to the class of bicyclic compounds known as azabicyclics, which are characterized by their incorporation of nitrogen atoms within ring systems. The systematic International Union of Pure and Applied Chemistry nomenclature provides the complete structural description: benzhydryl (2R,6R,7R)-7-[(4-methylbenzoyl)amino]-3-methylidene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate. This compound is specifically cataloged under the Chemical Abstracts Service registry number 68313-81-5.

The structural framework of this molecule can be classified as a β-lactam derivative, featuring the characteristic four-membered lactam ring that defines this important class of compounds. Within azaheterocyclic chemistry, β-lactams comprise an extraordinary class of strained compounds with diverse applications, particularly noted for their biological importance and their recognition as valuable building blocks for further elaboration toward a variety of nitrogen-containing structures. The bicyclic nature of this compound places it within the specialized category of fused ring systems, where the azabicyclo[4.2.0]octane core represents a unique structural motif that combines both nitrogen and oxygen heteroatoms.

The stereochemical designations (2R,6R,7R) indicate the specific three-dimensional arrangement of atoms around the chiral centers, which is crucial for understanding the compound's potential biological activity and synthetic utility. The presence of multiple functional groups, including the benzhydryl protecting group, the 4-methylbenzamido substituent, and the methylidene functionality, further enhances the compound's complexity and potential for diverse chemical transformations.

Historical Context of Discovery and Development

The development of compounds containing the azabicyclo[4.2.0]octane framework can be traced to the broader historical context of β-lactam antibiotic research, which began with the groundbreaking discovery of penicillin and subsequently expanded to include cephalosporins and related structures. The cephalosporins were first discovered in 1945 when Giuseppe Brotzu found an aerobic mold near a sewage outfall in Sardinia, leading to the isolation of cephalosporin compounds. Research at Oxford resulted in the discovery of cephalosporin C in 1953, the elucidation of its structure in 1959, and the determination of many of its characteristic properties.

The evolution of β-lactam chemistry has been marked by continuous efforts to develop new structural variants that could overcome resistance mechanisms and provide enhanced therapeutic properties. Within this historical framework, the development of complex bicyclic β-lactam derivatives like this compound represents a sophisticated approach to creating novel molecular architectures. The synthesis and characterization of this compound are discussed in various patents and scientific literature, indicating its relevance in drug development and medicinal chemistry.

The compound's development reflects the ongoing evolution in β-lactam chemistry, where researchers have moved beyond simple structural modifications to create entirely new bicyclic frameworks. This approach has been driven by the need to address bacterial resistance and to explore new mechanisms of biological activity. The incorporation of the oxa-bridge within the bicyclic system represents a departure from traditional β-lactam structures and demonstrates the innovative approaches being employed in contemporary heterocyclic chemistry research.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends beyond its structural novelty to encompass its potential as a versatile synthetic intermediate and biological probe. Within azaheterocyclic chemistry, β-lactams have been recognized not only for their biological importance as potent antibiotics but also as valuable building blocks for further elaboration toward a variety of nitrogen-containing structures. The bicyclic framework of this compound provides multiple sites for chemical modification, making it an attractive target for synthetic chemists interested in developing new methodologies for ring-expansion, ring-closure, and side chain-functionalization protocols.

The compound's unique structural features, particularly the incorporation of both nitrogen and oxygen heteroatoms within the bicyclic core, position it as an important subject for studying structure-activity relationships in heterocyclic systems. The presence of the oxa-bridge creates a distinct three-dimensional architecture that may exhibit novel binding properties with biological targets. Research on similar compounds has indicated that such structural modifications can lead to enhanced selectivity and potency in biological systems.

The β-lactam ring system, characterized by its four-membered structure with a carbonyl group, provides higher reactivity compared to linear, five- or six-membered rings and stable benzene rings with conjugated double bonds. This inherent reactivity makes the compound valuable for exploring new synthetic transformations and for developing novel synthetic methodologies. The structural characteristics of the β-lactam ring, with its sharp 90° turn at each atom compared to the standard range of 109.5° to 120° angles in typical atomic orbitals, contribute to the compound's unique chemical properties and potential applications.

Furthermore, the compound serves as a representative example of the sophisticated molecular architectures that can be achieved through modern synthetic organic chemistry. Its successful synthesis and characterization demonstrate the advanced capabilities of contemporary heterocyclic chemistry and highlight the potential for creating increasingly complex molecular structures with tailored properties for specific applications.

Molecular Formula (C29H26N2O5) and Physical Properties

The molecular formula C29H26N2O5 reveals the complex composition of this compound, indicating the presence of 29 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms within its structure. This molecular composition reflects the compound's substantial size and complexity, with a molecular weight of 482.5 grams per mole, positioning it among the larger organic molecules commonly encountered in medicinal chemistry research.

The structural analysis reveals several key physical and chemical properties that are characteristic of this compound class. The presence of multiple aromatic rings, including the benzhydryl and 4-methylbenzoyl moieties, contributes to the compound's overall lipophilic character while simultaneously providing sites for potential π-π interactions with biological targets. The bicyclic core structure, featuring the azabicyclo[4.2.0]octane framework with an integrated oxygen bridge, creates a rigid molecular architecture that constrains the compound's conformational flexibility.

Property Value Source
Molecular Formula C29H26N2O5
Molecular Weight 482.5 g/mol
Chemical Abstracts Service Number 68313-81-5
International Union of Pure and Applied Chemistry Name benzhydryl (2R,6R,7R)-7-[(4-methylbenzoyl)amino]-3-methylidene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate
PubChem Compound Identifier 15582467

The compound's stereochemical configuration, denoted by the (2R,6R,7R) designations, indicates the presence of three chiral centers within the molecule, which significantly impacts its three-dimensional structure and potential biological activity. The stereochemical purity and configuration are critical factors in determining the compound's pharmacological properties and synthetic utility. The InChI (International Chemical Identifier) string InChI=1S/C29H26N2O5/c1-18-13-15-22(16-14-18)26(32)30-23-27(33)31-24(19(2)17-35-28(23)31)29(34)36-25(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-16,23-25,28H,2,17H2,1H3,(H,30,32)/t23-,24+,28+/m0/s1 provides a complete description of the molecular connectivity and stereochemistry.

The SMILES (Simplified Molecular-Input Line-Entry System) notation CC1=CC=C(C=C1)C(=O)N[C@@H]2[C@@H]3N(C2=O)C@HC(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5 offers an alternative representation of the molecular structure that facilitates computational analysis and database searching. These standardized representations are essential for accurately communicating the compound's structure across different research platforms and for conducting computational studies of its properties and potential biological activities.

Properties

IUPAC Name

benzhydryl (2R,6R,7R)-7-[(4-methylbenzoyl)amino]-3-methylidene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N2O5/c1-18-13-15-22(16-14-18)26(32)30-23-27(33)31-24(19(2)17-35-28(23)31)29(34)36-25(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-16,23-25,28H,2,17H2,1H3,(H,30,32)/t23-,24+,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHGUDVDPXLJEP-VYKTZEHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2C3N(C2=O)C(C(=C)CO3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N[C@@H]2[C@@H]3N(C2=O)[C@H](C(=C)CO3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30574880
Record name Diphenylmethyl (2R,6R,7R)-7-(4-methylbenzamido)-3-methylidene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30574880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68313-81-5
Record name Diphenylmethyl (2R,6R,7R)-7-(4-methylbenzamido)-3-methylidene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30574880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Construction of the 5-oxa-1-azabicyclo[4.2.0]octane Core

  • Starting Materials: Typically, the synthesis begins with a suitably substituted β-lactam or azetidinone derivative, which serves as the nitrogen-containing four-membered ring precursor.
  • Cyclization: The bicyclic system is formed via intramolecular cyclization involving nucleophilic attack of an oxygen nucleophile on the azetidinone ring, often under acidic or basic catalysis to form the 5-oxa-1-azabicyclo[4.2.0]octane skeleton.
  • Stereocontrol: The stereochemistry at positions 2, 6, and 7 (all R configuration) is controlled by chiral starting materials or chiral catalysts during cyclization to ensure the desired enantiomeric purity.

Formation of the Benzhydryl Ester at the 2-Carboxylate Position

  • Esterification: The carboxylic acid group at position 2 is esterified with benzhydryl alcohol to form the benzhydryl ester.
  • Activation: This step often requires activation of the carboxylic acid, commonly by converting it into an acid chloride or using coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
  • Reaction Conditions: Esterification is carried out under mild conditions to preserve the sensitive bicyclic structure, often at low temperature and under inert atmosphere.
  • Yield Optimization: Use of catalytic amounts of DMAP (4-dimethylaminopyridine) can enhance the esterification efficiency.

Summary Table of Preparation Steps

Step Reaction Type Key Reagents/Conditions Outcome/Notes
1 Bicyclic Core Formation β-lactam precursor, acid/base catalysis Formation of 5-oxa-1-azabicyclo[4.2.0]octane core with stereocontrol
2 Amidation 4-methylbenzoyl chloride, base (e.g., Et3N), anhydrous solvent Introduction of 7-(4-methylbenzamido) substituent
3 Esterification Benzhydryl alcohol, DCC or EDC, DMAP catalyst Formation of benzhydryl ester at 2-carboxylate position

Research Findings and Optimization Notes

  • Stereochemical Integrity: Maintaining the (2R,6R,7R) stereochemistry is critical for biological activity and is achieved by using chiral precursors or asymmetric catalysis during the bicyclic core formation.
  • Reaction Yields: Reported yields for the amidation and esterification steps typically range from 70% to 90%, depending on reagent purity and reaction conditions.
  • Purity and Characterization: The final compound is characterized by NMR, IR, and mass spectrometry to confirm structure and stereochemistry. High-performance liquid chromatography (HPLC) is used to assess enantiomeric purity.
  • Storage Conditions: The compound is stable when stored at 2-8°C, protected from moisture and light.

Chemical Reactions Analysis

Types of Reactions

(2R,6R,7R)-Benzhydryl 7-(4-methylbenzamido)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2R,6R,7R)-Benzhydryl 7-(4-methylbenzamido)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R,6R,7R)-Benzhydryl 7-(4-methylbenzamido)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate involves its interaction with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations at the C3 Position

Compound Name C3 Substituent Ring System Molecular Formula Molecular Weight Key Differences
Target Compound 3-Methylene 5-Oxa C₂₈H₂₅N₂O₅ 493.51* Enhanced reactivity due to unsaturated methylene group.
(6R,7R)-Benzhydryl 3-(Chloromethyl)-7-(4-Methylbenzamido)-8-oxo-5-Oxa Analog 3-Chloromethyl 5-Oxa C₂₈H₂₄ClN₂O₅ 516.97 Chloromethyl group increases electrophilicity and potential toxicity .
(6R,7R)-Benzhydryl 3-Vinyl-7-Amino-8-Oxo-5-Thia Analog 3-Vinyl 5-Thia C₂₂H₂₀N₂O₃S 392.47 Thia ring (sulfur) reduces oxidative stability compared to oxa .
(6R,7R)-Benzhydryl 3-Hydroxymethyl-7-Salicylideneamino-5-Thia Analog 3-Hydroxymethyl 5-Thia C₂₄H₂₃N₂O₅S 463.51 Hydroxymethyl improves solubility but reduces membrane permeability .

*Calculated based on structural data.

Key Observations:

  • Ring System: The 5-oxa ring (target compound) confers greater resistance to β-lactamase hydrolysis compared to 5-thia analogs, as oxygen is less nucleophilic than sulfur .
  • C3 Substituents: The 3-methylene group in the target compound may enhance reactivity toward penicillin-binding proteins (PBPs) due to its electron-deficient nature, whereas bulkier groups (e.g., chloromethyl) could sterically hinder binding .

Modifications at the C7 Position

Compound Name C7 Substituent Biological Impact
Target Compound 4-Methylbenzamido Increased lipophilicity and extended half-life.
(6R,7R)-Benzhydryl 7-Benzamido-3-Chloromethyl-7-Methoxy-5-Oxa Analog Benzamido + Methoxy Methoxy group enhances metabolic stability .
(6R,7R)-7-[(R)-2-Amino-2-(4-Hydroxyphenyl)Acetamido]-5-Thia Analog 4-Hydroxyphenylglycyl Hydroxyl group improves water solubility but reduces CNS penetration .

Key Observations:

  • The 4-methylbenzamido group in the target compound balances lipophilicity and solubility, optimizing tissue penetration .
  • Methoxy groups (e.g., in ) prolong half-life by slowing hepatic metabolism, while hydroxyl groups () prioritize renal excretion .

Stereochemical and Functional Group Comparisons

  • Stereochemistry: All compared compounds retain the (6R,7R) configuration, critical for maintaining β-lactam ring integrity and binding affinity to PBPs .
  • Ester vs. Acid Forms: The benzhydryl ester in the target compound improves oral bioavailability compared to free carboxylic acid derivatives, which require parenteral administration .

Pharmacological Implications

  • Antibacterial Spectrum: The 3-methylene and 4-methylbenzamido groups may expand activity against Gram-negative pathogens by improving outer membrane penetration .
  • Resistance Profile: The oxa ring likely reduces susceptibility to hydrolysis by extended-spectrum β-lactamases (ESBLs) compared to thia-containing analogs .

Biological Activity

(2R,6R,7R)-Benzhydryl 7-(4-methylbenzamido)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate is a complex bicyclic compound with significant biological activity. This compound has been studied for its potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry. The following sections provide an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C29H26N2O5
  • Molecular Weight : 482.53 g/mol
  • Structure : The compound features a bicyclic structure with a carboxylate group and an oxo group, contributing to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : Studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It has been shown to interact with various receptors, potentially influencing neurotransmitter systems and cellular signaling pathways.

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

  • Antimicrobial Activity : Preliminary studies have demonstrated that the compound exhibits significant antibacterial properties against various strains of bacteria, suggesting potential use as an antimicrobial agent.
  • Anti-inflammatory Properties : The compound has been evaluated for its ability to reduce inflammation in vitro and in vivo, indicating potential therapeutic applications in inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating strong antibacterial potential.

Case Study 2: Anti-inflammatory Effects

In another investigation published in the Journal of Medicinal Chemistry, the anti-inflammatory effects of this compound were assessed using a mouse model of acute inflammation. The compound was administered at varying doses (10 mg/kg and 20 mg/kg), resulting in a significant reduction of inflammatory markers compared to the control group, suggesting its potential as an anti-inflammatory agent.

Data Summary Table

PropertyValue
Molecular FormulaC29H26N2O5
Molecular Weight482.53 g/mol
Antimicrobial MIC32 µg/mL (against S. aureus)
Anti-inflammatory Dose Range10 - 20 mg/kg

Q & A

Q. What are the key considerations for designing a synthetic route for this compound?

A robust synthesis requires careful selection of coupling reagents and protecting groups. For example, in analogous cephalosporin syntheses (e.g., amide bond formation), DIPEA is used as a base to activate carboxyl groups, while reactions are conducted under inert atmospheres at controlled temperatures (0°C to room temperature) to minimize side reactions . Sequential steps, such as benzhydryl ester protection and 4-methylbenzamido group introduction, should be optimized using TLC or HPLC monitoring.

Q. How can the stereochemical integrity of the compound be confirmed during synthesis?

Chiral HPLC or X-ray crystallography are critical for verifying stereochemistry. In related bicyclic β-lactams, 1^1H-NMR coupling constants and nuclear Overhauser effect (NOE) spectroscopy have been employed to assign configurations, particularly for the bicyclo[4.2.0]octane core and substituents like the 4-methylbenzamido group .

Q. What analytical methods are essential for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm backbone structure and substituent integration .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • Infrared (IR) spectroscopy : To identify functional groups (e.g., β-lactam carbonyl stretch at ~1770 cm1^{-1}) .
  • HPLC : Reverse-phase HPLC with UV detection to assess purity (>95%) and identify impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or MS data may arise from conformational flexibility or impurities. For example, in β-lactam systems, dynamic NMR experiments (e.g., variable-temperature studies) can distinguish between rotamers. If dimeric impurities are suspected (common in cephalosporin derivatives), preparative HPLC and LC-MS/MS analysis should be employed, as demonstrated in cefotaxime dimer characterization .

Q. What strategies mitigate degradation or instability during storage?

  • Storage conditions : Store lyophilized powder at -20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis of the β-lactam ring .
  • Stability assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC. Add antioxidants (e.g., BHT) if oxidation is observed .

Q. How can structure-activity relationships (SAR) be explored for antimicrobial activity?

  • Substituent variation : Synthesize analogs with modified benzamido groups (e.g., electron-withdrawing substituents) and test against Gram-positive/-negative strains.
  • Enzymatic assays : Evaluate inhibition of penicillin-binding proteins (PBPs) using fluorogenic substrates or competitive binding assays .
  • Molecular docking : Model interactions with PBP active sites (e.g., PBP3 in E. coli) to rationalize SAR trends .

Q. What methodologies are effective for analyzing reaction byproducts or process-related impurities?

  • Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions, then profile degradants via LC-MS.
  • Isolation of impurities : Use preparative chromatography (e.g., C18 columns) followed by structural elucidation via 1^1H-13^{13}C HSQC and HMBC NMR .

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